molecular formula C23H19F2N3O B292170 3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No. B292170
M. Wt: 391.4 g/mol
InChI Key: PIHYTSBQXKFXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide works by binding to the TYK2 protein and preventing it from activating other proteins that are involved in the immune response. This leads to a reduction in inflammation and helps to prevent damage to tissues. The specific mechanism of action of 3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is still being studied, but it is thought to be a promising target for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to have a good safety profile and is well tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is its specificity for the TYK2 protein. This makes it a promising target for the treatment of autoimmune diseases as it can reduce inflammation without affecting other parts of the immune system. However, one limitation of this compound is that it may not be effective in all patients with autoimmune diseases. Further research is needed to determine which patients may benefit from this treatment.

Future Directions

There are a number of future directions for research on 3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One area of interest is the potential for combination therapy with other drugs that target different parts of the immune system. Another area of interest is the development of biomarkers that can be used to identify patients who are most likely to benefit from this treatment. Further clinical trials are needed to determine the safety and efficacy of 3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in humans.

Synthesis Methods

The synthesis of 3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are commercially available and the process involves the use of various reagents and solvents. The final product is purified using chromatography techniques to obtain a pure compound.

Scientific Research Applications

3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to inhibit the activity of a specific protein called TYK2, which plays a key role in the immune response. Inhibition of this protein can help to reduce inflammation and prevent damage to tissues in patients with autoimmune diseases.

properties

Molecular Formula

C23H19F2N3O

Molecular Weight

391.4 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-N-(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C23H19F2N3O/c1-15-2-12-20(13-3-15)26-23(29)28-22(17-6-10-19(25)11-7-17)14-21(27-28)16-4-8-18(24)9-5-16/h2-13,22H,14H2,1H3,(H,26,29)

InChI Key

PIHYTSBQXKFXBD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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